molecular formula C17H17N3 B5521607 1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine

1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B5521607
M. Wt: 263.34 g/mol
InChI Key: CGSJJYIENDHVNV-UHFFFAOYSA-N
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Description

1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a pyrazole ring substituted with benzyl, methyl, and phenyl groups, making it a versatile scaffold for various chemical reactions and applications.

Scientific Research Applications

1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of pyrazole derivatives can vary depending on their specific structure and the biological target. For example, some pyrazole derivatives have been shown to exhibit cytotoxic activity against various human cell lines .

Future Directions

The future directions in the research of pyrazole derivatives include the development of new synthetic routes and the exploration of their biological activities. There is a great importance of heterocyclic ring-containing drugs in treating infectious diseases . Therefore, the development of new drugs that overcome the antimicrobial resistance (AMR) problems is necessary .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine typically involves the condensation of appropriate hydrazines with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl chloride under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the production more sustainable.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 1-methyl-3-phenyl-1H-pyrazol-5-amine
  • 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

Uniqueness

1-benzyl-3-methyl-4-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets. Additionally, the combination of methyl and phenyl groups on the pyrazole ring provides a balance of electronic and steric effects, making it a versatile scaffold for further functionalization.

Properties

IUPAC Name

2-benzyl-5-methyl-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-13-16(15-10-6-3-7-11-15)17(18)20(19-13)12-14-8-4-2-5-9-14/h2-11H,12,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSJJYIENDHVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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